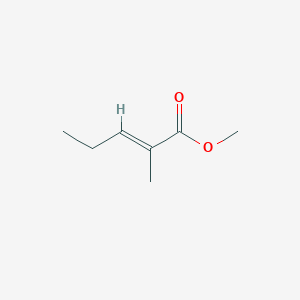

Methyl trans-2-methyl-2-pentenoate

Übersicht

Beschreibung

SU 5214 ist eine chemische Verbindung, die für ihre Rolle als Modulator der Tyrosinkinase-Signaltransduktion bekannt ist. Es ist ein potenter Inhibitor des vaskulären endothelialen Wachstumsfaktorrezeptors 2 (VEGFR2) und des epidermalen Wachstumsfaktorrezeptors (EGFR) mit Hemmkonzentrationswerten (IC50) von 14,8 Mikromolar für VEGFR2 und 36,7 Mikromolar für EGFR . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung und in Medikamentenentwicklungsprogrammen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SU 5214 beinhaltet die Bildung einer 3-Heteroaryl-2-Indolin-Struktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Indolinkern: Der Indolinkern wird durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers synthetisiert.

Einführung der Heteroarylgruppe: Die Heteroarylgruppe wird durch eine Kondensationsreaktion mit einem geeigneten Aldehyd oder Keton eingeführt.

Abschließende Modifikationen: Zusätzliche funktionelle Gruppen werden an das Molekül hinzugefügt, um die gewünschte chemische Struktur zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von SU 5214 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Kernspinresonanzspektroskopie (NMR) werden zur Qualitätskontrolle und zur Sicherstellung der Konsistenz des Endprodukts verwendet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SU 5214 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die im Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: SU 5214 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl trans-2-methyl-2-pentenoate is primarily utilized in chemical synthesis due to its reactivity as an α,β-unsaturated ester. It serves as a precursor in various organic reactions, including:

- Michael Additions : The compound can undergo Michael addition reactions, forming more complex molecules useful in pharmaceuticals and agrochemicals.

- Esterification Reactions : It can be used to synthesize other esters, expanding the range of flavors and fragrances in the food industry.

Flavoring and Fragrance Industry

The compound is noted for its sweet, fruity aroma reminiscent of strawberries, making it a valuable ingredient in flavoring agents and perfumes. Its applications include:

- Food Flavoring : It is incorporated into flavoring essences to enhance the sensory profile of food products .

- Fragrance Formulations : Used in perfumery for its pleasant scent properties, contributing to the overall fragrance complexity.

Pharmaceutical Applications

This compound has been explored for its potential in pharmaceutical applications:

- Synthesis of Bioactive Compounds : The compound can be involved in the synthesis of bioactive molecules that exhibit therapeutic properties.

- Asymmetric Synthesis : It plays a role in asymmetric hydrogenation studies, which are crucial for producing chiral drugs .

Study 1: Synthesis of Chiral Esters

A study published in Tetrahedron Letters demonstrated the selective synthesis of chiral esters using this compound as a starting material. The reaction yielded high enantiomeric excess, showcasing its utility in producing pharmaceuticals with specific stereochemistry .

Study 2: Flavor Profile Enhancement

Research conducted on flavor compounds highlighted the effectiveness of this compound as a flavor enhancer in various food products. The study noted that its addition significantly improved consumer acceptance due to its appealing aroma and taste profile.

Wirkmechanismus

SU 5214 exerts its effects by inhibiting the activity of VEGFR2 and EGFR. It binds to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SU 11274: Ein weiterer Tyrosinkinaseinhibitor mit Spezifität für den MET-Rezeptor.

CP-547632: Ein Inhibitor, der auf VEGFR2 und den Fibroblastenwachstumsfaktorrezeptor (FGFR) abzielt.

Ningetinibtosylat: Ein oral bioverfügbarer Tyrosinkinaseinhibitor mit Aktivität gegen Axl, VEGFR2 und c-Met .

Einzigartigkeit von SU 5214

SU 5214 ist einzigartig aufgrund seiner dualen inhibitorischen Aktivität gegen VEGFR2 und EGFR, was es zu einem wertvollen Werkzeug für die Untersuchung des Zusammenspiels zwischen diesen beiden Signalwegen macht. Seine spezifische Struktur und sein Inhibitorprofil unterscheiden es von anderen Tyrosinkinaseinhibitoren .

Biologische Aktivität

Methyl trans-2-methyl-2-pentenoate (CAS No. 1567-14-2) is an α,β-unsaturated ester that has garnered attention for its diverse biological activities and applications in chemical synthesis. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

This compound possesses the following chemical characteristics:

- Molecular Formula : C6H10O2

- Molecular Weight : 114.14 g/mol

- InChI Key : SRORRGMOEUTSDV-AATRIKPKSA-N

- Synonyms : Methyl 2-pentenoate, methyl 2-trans-pentenoate .

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, its efficacy against antibiotic-resistant strains has been noted, suggesting its role in addressing the growing issue of antibiotic resistance .

2. Cytotoxic Effects

Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. It is believed to induce apoptosis in specific cancer cells, which is critical for cancer treatment strategies. The compound's mechanism involves the disruption of cellular signaling pathways associated with cell survival and proliferation .

3. Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to participate in the synthesis of various bioactive compounds through metabolic transformations. The compound's structural characteristics allow it to function as a precursor in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, indicating strong potential for use in topical antiseptics and disinfectants.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that the compound effectively triggered apoptotic pathways, suggesting its utility as a lead compound for anticancer drug development.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

methyl (E)-2-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRORRGMOEUTSDV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030817 | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-14-2 | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.